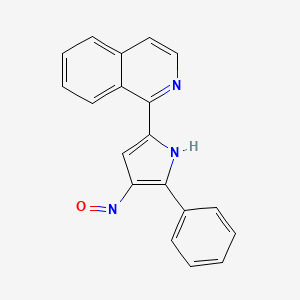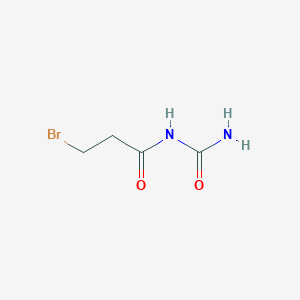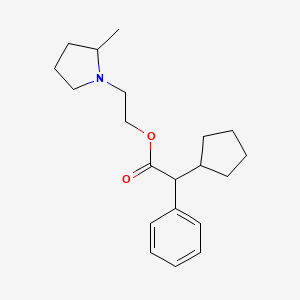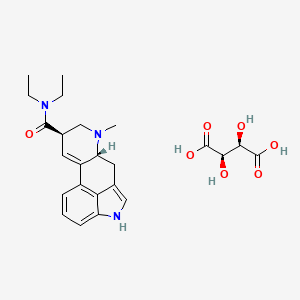
Lysergide tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysergic acid diethylamide bitartrate, commonly known as LSD bitartrate, is a semi-synthetic compound derived from lysergic acid, which is found in the ergot fungus. It is known for its potent psychoactive properties and has been extensively studied for its effects on human consciousness and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lysergic acid diethylamide bitartrate typically begins with lysergic acid, which is obtained from the ergot fungus. The key step involves the reaction of lysergic acid with diethylamine in the presence of activating reagents such as phosphoryl chloride or peptide coupling reagents. This reaction forms lysergic acid diethylamide, which is then converted to its bitartrate salt form by reacting with tartaric acid.
Industrial Production Methods
Industrial production of lysergic acid diethylamide bitartrate follows similar synthetic routes but on a larger scale. The process involves the fermentation of the ergot fungus to produce lysergic acid, followed by chemical synthesis steps to form lysergic acid diethylamide and its subsequent conversion to the bitartrate salt. The production process requires stringent control of reaction conditions and purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lysergic acid diethylamide bitartrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of lysergic acid diethylamide, each with distinct chemical and pharmacological properties.
Aplicaciones Científicas De Investigación
Lysergic acid diethylamide bitartrate has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of ergoline derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic applications in treating psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Lysergic acid diethylamide bitartrate exerts its effects primarily through its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways, contributing to its complex psychoactive effects.
Comparación Con Compuestos Similares
Lysergic acid diethylamide bitartrate is unique among its analogs due to its high potency and specific receptor binding profile. Similar compounds include:
1cP-AL-LAD: An analog with modifications at the N1 and N6 positions.
1cP-MIPLA: An analog with modifications at the N1 and N18 positions.
1V-LSD: An analog with a pentanoyl group at the N1 position.
LSZ: A compound with a dimethylazetidide group.
These analogs differ in their chemical structure and pharmacological effects, highlighting the uniqueness of lysergic acid diethylamide bitartrate in terms of its potency and receptor interactions.
Propiedades
Número CAS |
113-41-7 |
|---|---|
Fórmula molecular |
C24H31N3O7 |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
Clave InChI |
HQMPRARIZOUKRO-AJLBZGGQSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


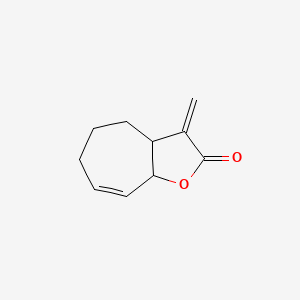
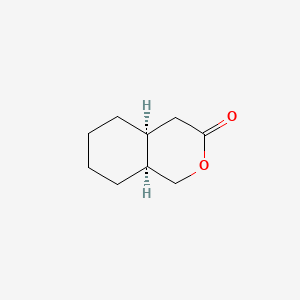

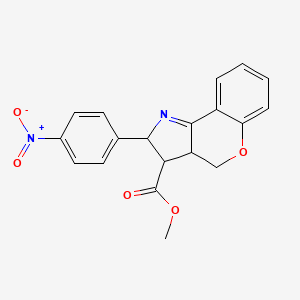
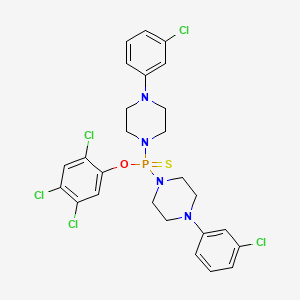

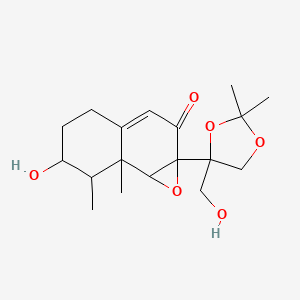
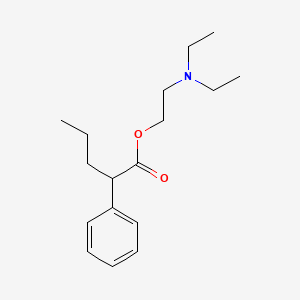
![2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid](/img/structure/B12796487.png)
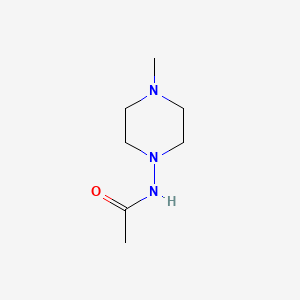
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
